molecular formula C11H17NO B13257936 1-[(1-Phenylethyl)amino]propan-2-ol

1-[(1-Phenylethyl)amino]propan-2-ol

Cat. No.: B13257936
M. Wt: 179.26 g/mol
InChI Key: NFXLZPVBFZLNKO-UHFFFAOYSA-N
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Description

1-[(1-Phenylethyl)amino]propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is an amino alcohol, which means it contains both an amine group (-NH2) and an alcohol group (-OH). It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1-Phenylethyl)amino]propan-2-ol can be synthesized through several methods. One common method involves the reaction of 1-phenylethylamine with propylene oxide. This reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide. The reaction proceeds as follows:

C6H5CH2NH2+CH3CH(O)CH2OHC6H5CH2NHCH2CH(OH)CH3\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{CH(O)}\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH(OH)}\text{CH}_3 C6​H5​CH2​NH2​+CH3​CH(O)CH2​OH→C6​H5​CH2​NHCH2​CH(OH)CH3​

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Phenylethyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the alcohol group to a halide.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides and other substituted derivatives.

Scientific Research Applications

1-[(1-Phenylethyl)amino]propan-2-ol is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1-Phenylethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(1-Phenylethyl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1-Aminopropan-2-ol: Another amino alcohol with similar properties but different applications.

    2-Phenylethanol: An alcohol with a phenyl group, used in perfumery and flavoring.

    1-Phenylethylamine: An amine with a phenyl group, used in organic synthesis.

The uniqueness of this compound lies in its combination of an amino group and an alcohol group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1-phenylethylamino)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-9(13)8-12-10(2)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3

InChI Key

NFXLZPVBFZLNKO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)O

Origin of Product

United States

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